molecular formula C8H3Cl2F3O2 B12097490 4,5-dichloro-2-(trifluoromethyl)benzoic Acid CAS No. 25922-44-5

4,5-dichloro-2-(trifluoromethyl)benzoic Acid

Cat. No.: B12097490
CAS No.: 25922-44-5
M. Wt: 259.01 g/mol
InChI Key: AOTZPPUVMJQEJL-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-2-(trifluoromethyl)benzoic acid typically involves the chlorination of 2-(trifluoromethyl)benzoic acid. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions on the aromatic ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Reduction: 4,5-dichloro-2-(trifluoromethyl)benzyl alcohol.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

4,5-Dichloro-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electronegative groups (chlorine and trifluoromethyl) can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Lacks the chlorine substituents, leading to different reactivity and applications.

    4-Chloro-2-(trifluoromethyl)benzoic acid:

    5-Chloro-2-(trifluoromethyl)benzoic acid: Another positional isomer with distinct reactivity.

Uniqueness: 4,5-Dichloro-2-(trifluoromethyl)benzoic acid is unique due to the combined presence of two chlorine atoms and a trifluoromethyl group, which imparts specific electronic and steric effects. These features can enhance its reactivity and make it a valuable intermediate in various synthetic applications.

Properties

CAS No.

25922-44-5

Molecular Formula

C8H3Cl2F3O2

Molecular Weight

259.01 g/mol

IUPAC Name

4,5-dichloro-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H3Cl2F3O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15)

InChI Key

AOTZPPUVMJQEJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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